2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide
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Description
Indole derivatives are a class of compounds that have a wide range of biological activities and are of great interest in medicinal chemistry . They are often used as building blocks in the synthesis of various bioactive compounds .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction of tryptamine with various reagents . For example, the reaction between tryptamine and naproxen has been reported .Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, with various functional groups attached to the indole nucleus . The exact structure would depend on the specific synthesis process and the reagents used.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . For example, they can participate in electrophilic substitution reactions due to the presence of the aromatic indole ring .Physical And Chemical Properties Analysis
Indole derivatives generally have high solubility in polar solvents due to the presence of polar functional groups . The exact physical and chemical properties would depend on the specific structure of the compound .Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O/c1-13-26-18(21(22,23)24)11-19(27-13)29-8-6-15(7-9-29)28-20(30)10-14-12-25-17-5-3-2-4-16(14)17/h2-5,11-12,15,25H,6-10H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQVOQOUTUCRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide |
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